molecular formula C13H18BNO5 B1426198 2-(2-Methoxy-3-nitrophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane CAS No. 1257792-67-8

2-(2-Methoxy-3-nitrophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Cat. No.: B1426198
CAS No.: 1257792-67-8
M. Wt: 279.1 g/mol
InChI Key: JKHCSEPRRUKNJR-UHFFFAOYSA-N
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Description

2-(2-Methoxy-3-nitrophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a useful research compound. Its molecular formula is C13H18BNO5 and its molecular weight is 279.1 g/mol. The purity is usually 95%.
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Scientific Research Applications

Synthesis of Novel Derivatives and Polyenes
A notable application of organoborane derivatives involves the synthesis of pinacolylboronate-substituted stilbenes, which have been employed to create boron-capped polyenes. These compounds are promising intermediates for developing new materials for technologies such as liquid crystal displays (LCDs) and have potential therapeutic applications for neurodegenerative diseases due to their biological activities (Das et al., 2015).

Material Science and Polymer Synthesis
In the realm of materials science, the precision synthesis of poly(3-hexylthiophene) via catalyst-transfer Suzuki-Miyaura coupling polymerization demonstrates the compound's role in producing polymers with narrow molecular weight distribution and high regioregularity. These polymers are essential for electronics and optoelectronics, indicating the compound's value in advanced material synthesis (Yokozawa et al., 2011).

Organic Synthesis and Catalysis
Research also delves into the compound's role in organic synthesis, particularly in hydroboration reactions. A study described the preparation of 4,4,5,5-tetraphenyl-1,3,2-dioxaborolane, showcasing its utility in the transition metal-catalyzed hydroboration of alkenes to produce organoboronate esters. This highlights its significance in synthetic chemistry for creating complex molecules with high specificity and efficiency (Fritschi et al., 2008).

Crystallography and Structural Analysis
Another fascinating application is in the field of crystallography, where the crystal structure of related organoborane compounds has been determined to understand their molecular geometry, bonding, and potential for forming complex structures. Such studies are fundamental for designing new materials and understanding the properties of existing ones (Seeger & Heller, 1985).

Biological Applications and Sensor Development
In biological research, derivatives of the compound have been synthesized for potential use as lipogenic inhibitors, representing a novel approach to treating diseases associated with lipid metabolism. This indicates its broader implications in medicinal chemistry and drug development (Das et al., 2011).

Properties

IUPAC Name

2-(2-methoxy-3-nitrophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18BNO5/c1-12(2)13(3,4)20-14(19-12)9-7-6-8-10(15(16)17)11(9)18-5/h6-8H,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKHCSEPRRUKNJR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(C(=CC=C2)[N+](=O)[O-])OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18BNO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-(2-Methoxy-3-nitrophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
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2-(2-Methoxy-3-nitrophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
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2-(2-Methoxy-3-nitrophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
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2-(2-Methoxy-3-nitrophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
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2-(2-Methoxy-3-nitrophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
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2-(2-Methoxy-3-nitrophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

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